molecular formula C9H10IN3O B8323672 7-iodo-1-(2-methoxyethyl)-1H-pyrazolo[4,3-b]pyridine

7-iodo-1-(2-methoxyethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No. B8323672
M. Wt: 303.10 g/mol
InChI Key: UZBLGBHFVHVBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073918B2

Procedure details

7-Iodo-2H-pyrazolo[4,3-b]pyridine (100 mg, 0.408 mmol), 1-bromo-2-methoxyethane (56.7 mg, 0.408 mmol) and cesium carbonate (266 mg, 0.816 mmol) were combined in DMF (5 mL). The mixture was heated at 120° C. for 1 hour, then cooled and purified by preparative HPLC using a Phenomenex Gemini Prep 5 μm C18, 75×30 mm column eluting with a gradient of 20-70% 10 mmol NH4HCO3 in 20/80 (v/v) water/acetonitrile in 10 mmol NH4HCO3 in water to give 7-iodo-2-(2-methoxyethyl)-2H-pyrazolo[4,3-b]pyridine (30 mg, 24.25% yield) and 7-iodo-1-(2-methoxyethyl)-1H-pyrazolo[4,3-b]pyridine (30 mg, 24.25% yield). MS [M+H] found 304.1.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
56.7 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
266 mg
Type
reactant
Reaction Step Three
[Compound]
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]2[C:4](=[CH:8][NH:9][N:10]=2)[N:5]=[CH:6][CH:7]=1.Br[CH2:12][CH2:13][O:14][CH3:15].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.O.C(#N)C.O>[I:1][C:2]1[C:3]2[C:4](=[CH:8][N:9]([CH2:12][CH2:13][O:14][CH3:15])[N:10]=2)[N:5]=[CH:6][CH:7]=1.[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[N:9][N:10]([CH2:12][CH2:13][O:14][CH3:15])[C:3]=12 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
IC=1C=2C(N=CC1)=CNN2
Step Two
Name
Quantity
56.7 mg
Type
reactant
Smiles
BrCCOC
Step Three
Name
cesium carbonate
Quantity
266 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Smiles
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
IC=1C=2C(N=CC1)=CN(N2)CCOC
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 24.25%
Name
Type
product
Smiles
IC1=C2C(=NC=C1)C=NN2CCOC
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 24.25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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